3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H24N6O3S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A piperazine ring , which is often implicated in various pharmacological activities.
- A sulfonyl group , known to enhance solubility and binding affinity to biological targets.
- A pyrazole moiety , which contributes to its biological activity.
The molecular formula is C18H22N6O3S with a molecular weight of approximately 402.5 g/mol. Its structural characteristics suggest potential interactions with various biological receptors and enzymes, particularly those involved in neurological and oncological pathways.
Anticancer Potential
Recent studies indicate that compounds with similar structural features exhibit significant anticancer activities. For example, sulfonamide derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting NF-kB signaling. The compound in focus may share these mechanisms, as suggested by its structural components.
In a study involving pyrazolo[4,3-e][1,2,4]triazine derivatives, compounds were found to exhibit stronger cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin, highlighting the potential for similar effects from our compound due to the presence of the pyrazole ring .
The proposed mechanisms through which this compound may exert its biological effects include:
- Receptor Modulation : The piperazine component is known for modulating neurotransmitter systems, which could be relevant for neurological disorders.
- Apoptosis Induction : Similar compounds have been shown to promote apoptosis via caspase activation (caspase 3/7, 8, and 9) and autophagy pathways .
In Vitro Studies
In vitro studies assessing the activity of similar sulfonamide compounds have demonstrated their ability to inhibit cancer cell proliferation significantly. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3b | MCF-7 | 0.25 | Apoptosis via caspases |
3b | MDA-MB-231 | 0.5 | Autophagy induction |
These findings suggest that the compound under investigation may exhibit comparable anticancer properties due to its structural similarities with effective sulfonamide derivatives.
Pharmacokinetics
Research into the pharmacokinetics of related compounds indicates that modifications in the piperazine and sulfonyl groups can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the methoxy group may enhance bioavailability and stability.
Eigenschaften
IUPAC Name |
3-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-15-14-17(4-5-18(15)29-3)30(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-16(2)23-26/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDAGQCLJKWPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.